An In-depth Technical Guide to the Fundamental Properties and Characteristics of 3-Phenylsydnone
An In-depth Technical Guide to the Fundamental Properties and Characteristics of 3-Phenylsydnone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylsydnone is a mesoionic heterocyclic compound belonging to the sydnone class, first synthesized in 1935.[1] These compounds are characterized by a 1,2,3-oxadiazole ring with delocalized positive and negative charges, rendering them with unique electronic properties and reactivity. 3-Phenylsydnone, as the archetypal aryl-sydnone, has been the subject of extensive research, revealing a wide array of chemical and biological activities. This guide provides a comprehensive overview of its fundamental properties, including its synthesis, physicochemical characteristics, reactivity, and biological significance, with a focus on its potential applications in medicinal chemistry and drug development.
Chemical and Physical Properties
3-Phenylsydnone is a stable, crystalline solid at room temperature. Its mesoionic nature results in a large dipole moment and unique solubility characteristics.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| CAS Number | 120-06-9 | [2][3] |
| Melting Point | 136-137 °C | [4] |
| Appearance | Cream-colored needles | [4] |
| Solubility Parameter | 11.3 H | [5] |
| Dipole Moment | 6.48 D | [6] |
Spectroscopic Data
The structural elucidation of 3-phenylsydnone is supported by various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR (Solvent: H₂SO₄) | δ 6.89 (s, 1H, H4), Phenyl protons also present | [6][7] |
| ¹³C NMR (Solvent: H₂SO₄) | Specific shifts require consultation of referenced spectra | [8][9] |
| Infrared (IR) | Carbonyl (C=O) stretch near 1750 cm⁻¹, C-H stretch near 3190 cm⁻¹ | [6][10] |
| UV-Vis | Absorption maximum (λmax) at 310 nm | [11] |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 163. Key fragments from the sydnone ring. | [12] |
Synthesis and Reactivity
Synthesis
3-Phenylsydnone is typically synthesized via a two-step process starting from N-phenylglycine. The first step involves the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine, which is then cyclized via dehydration using a dehydrating agent like acetic anhydride.[4]
Chemical Reactivity
The sydnone ring exhibits a dual nature in its reactivity. It can undergo electrophilic substitution at the C4 position and also participates in 1,3-dipolar cycloaddition reactions.
-
Electrophilic Substitution: 3-Phenylsydnone readily undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation at the C4 position.[4]
-
1,3-Dipolar Cycloaddition: As a 1,3-dipole, 3-phenylsydnone reacts with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole derivatives, respectively. This reaction is a cornerstone of its utility in synthetic chemistry.[4]
Biological Activities and Potential Applications
3-Phenylsydnone and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Antibacterial Activity
Derivatives of 3-phenylsydnone have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria.
Anti-inflammatory Activity
Several 3-phenylsydnone derivatives have exhibited significant anti-inflammatory properties in animal models. This activity is believed to be mediated, in part, through the inhibition of inflammatory mediators.
Nitric Oxide (NO) Donating Potential
While the direct NO-donating ability of 3-phenylsydnone is not as extensively studied as that of sydnonimines, the sydnone ring is a potential source of nitric oxide. Sydnonimines, a closely related class of mesoionic compounds, are well-established prodrugs that release NO.[13] This release is initiated by hydrolysis to an open-ring intermediate, which then decomposes in the presence of oxygen to release NO.[13] This NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and other physiological effects.[14]
Experimental Protocols
Synthesis of 3-Phenylsydnone
This protocol is adapted from Organic Syntheses.[4]
Step 1: N-Nitrosation of N-Phenylglycine
-
Suspend N-phenylglycine (1.0 eq) in water in a beaker and cool to below 0 °C in an ice-salt bath with stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the N-phenylglycine suspension over 40 minutes, maintaining the temperature below 0 °C.
-
Filter the resulting solution quickly with suction.
-
Add activated carbon to the cold solution, stir for several minutes, and filter again with suction.
-
Add concentrated hydrochloric acid to the well-stirred solution to precipitate N-nitroso-N-phenylglycine.
-
Stir the suspension for 10 minutes, then filter with suction and wash the crystals with ice-cold water.
-
Dry the product on the suction funnel overnight.
Step 2: Cyclodehydration to 3-Phenylsydnone
-
Dissolve the dried N-nitroso-N-phenylglycine (1.0 eq) in acetic anhydride in an Erlenmeyer flask fitted with a reflux condenser.
-
Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.
-
Cool the solution to room temperature.
-
Pour the cooled solution slowly into cold water with vigorous stirring to precipitate 3-phenylsydnone.
-
After 5 minutes of stirring, filter the solid with suction, wash with ice-cold water, and dry on the funnel overnight.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol is a standard method for assessing antibacterial activity.[2][5][15][16]
-
Preparation of Antibiotic Plates: Prepare a series of two-fold dilutions of the test compound (e.g., a 3-phenylsydnone derivative) in a suitable solvent. Add a defined volume of each dilution to molten Mueller-Hinton agar, mix well, and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no compound should also be prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) of the test organism from a fresh culture.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates containing different concentrations of the test compound.
-
Incubation: Incubate the plates at 37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate acute anti-inflammatory activity.[6][17][18][19][20]
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a specified period before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
3-Phenylsydnone remains a molecule of significant interest due to its unique mesoionic structure, versatile reactivity, and diverse biological activities. Its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases, is substantial. This guide has provided a comprehensive overview of its core properties and characteristics, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of its mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and effective therapeutic agents based on the sydnone core.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 3. Sydnone, 3-phenyl- [webbook.nist.gov]
- 4. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Sydnone, 3-phenyl- [webbook.nist.gov]
- 12. Sydnone, 3-phenyl- [webbook.nist.gov]
- 13. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
